molecular formula C22H18BrNO4 B3749398 N-(2-benzoyl-4-bromophenyl)-2-(4-methoxyphenoxy)acetamide

N-(2-benzoyl-4-bromophenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B3749398
M. Wt: 440.3 g/mol
InChI Key: AFQQFYSDGFGLPG-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-2-(4-methoxyphenoxy)acetamide, also known as BB-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BB-1 is a member of the benzoylphenylurea family of compounds and has been shown to exhibit a range of biological activities, including antitumor and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-(4-methoxyphenoxy)acetamide is not yet fully understood. However, studies have suggested that N-(2-benzoyl-4-bromophenyl)-2-(4-methoxyphenoxy)acetamide may exert its antitumor effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, N-(2-benzoyl-4-bromophenyl)-2-(4-methoxyphenoxy)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
In addition to its antitumor effects, N-(2-benzoyl-4-bromophenyl)-2-(4-methoxyphenoxy)acetamide has also been shown to exhibit anti-inflammatory and analgesic effects. Studies have suggested that N-(2-benzoyl-4-bromophenyl)-2-(4-methoxyphenoxy)acetamide may exert these effects by inhibiting the activity of certain enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-benzoyl-4-bromophenyl)-2-(4-methoxyphenoxy)acetamide for laboratory experiments is its potent antitumor activity against a wide range of cancer cell lines. Additionally, N-(2-benzoyl-4-bromophenyl)-2-(4-methoxyphenoxy)acetamide has been shown to exhibit low toxicity in animal models, making it a promising candidate for further preclinical studies. However, one of the main limitations of N-(2-benzoyl-4-bromophenyl)-2-(4-methoxyphenoxy)acetamide is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research involving N-(2-benzoyl-4-bromophenyl)-2-(4-methoxyphenoxy)acetamide. One area of research could involve further elucidating the mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-(4-methoxyphenoxy)acetamide, which could lead to the development of more effective antitumor agents. Additionally, studies could focus on the development of new synthetic methods for producing N-(2-benzoyl-4-bromophenyl)-2-(4-methoxyphenoxy)acetamide, which could make it more accessible for use in laboratory experiments. Finally, studies could investigate the potential use of N-(2-benzoyl-4-bromophenyl)-2-(4-methoxyphenoxy)acetamide in combination with other antitumor agents to enhance its therapeutic effects.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-2-(4-methoxyphenoxy)acetamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising areas of research involves the use of N-(2-benzoyl-4-bromophenyl)-2-(4-methoxyphenoxy)acetamide as a potential antitumor agent. Studies have shown that N-(2-benzoyl-4-bromophenyl)-2-(4-methoxyphenoxy)acetamide exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO4/c1-27-17-8-10-18(11-9-17)28-14-21(25)24-20-12-7-16(23)13-19(20)22(26)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQQFYSDGFGLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-bromo-2-(phenylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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